
5-Bromo-6-methylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methylpyrazine-2-carboxamide is an organic compound with the molecular formula C₆H₆BrN₃O and a molecular weight of 216.04 g/mol It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a bromine atom and a methyl group attached to the pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methylpyrazine-2-carboxamide typically involves the bromination of 6-methylpyrazine-2-carboxamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex aromatic compounds .
Aplicaciones Científicas De Investigación
5-Bromo-6-methylpyrazine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound can be used in the development of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methylpyrazine-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-methylpyrazine-2-carboxamide: A closely related compound with a similar structure but different substitution pattern.
6-Methylpyrazine-2-carboxamide: The parent compound without the bromine atom.
Uniqueness
5-Bromo-6-methylpyrazine-2-carboxamide is unique due to the presence of both a bromine atom and a methyl group on the pyrazine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C6H6BrN3O |
|---|---|
Peso molecular |
216.04 g/mol |
Nombre IUPAC |
5-bromo-6-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6BrN3O/c1-3-5(7)9-2-4(10-3)6(8)11/h2H,1H3,(H2,8,11) |
Clave InChI |
HWHQCFFWJUBAPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
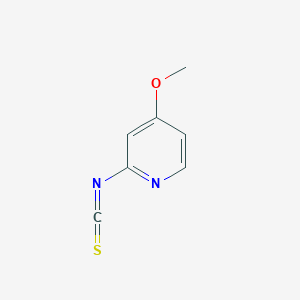

![(3S,5S)-1-Boc-5-[(trityloxy)methyl]pyrrolidin-3-ol](/img/structure/B13679834.png)
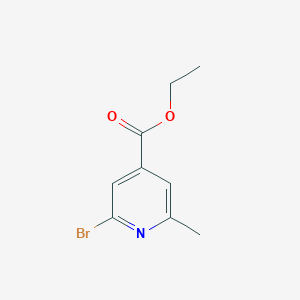


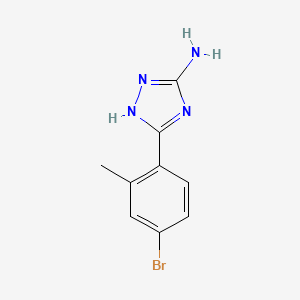
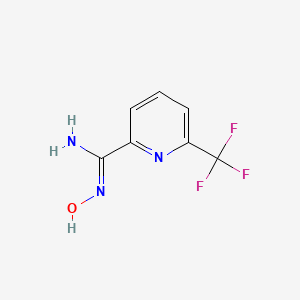
![1-(1-Azabicyclo[1.1.0]butan-3-yl)cyclopentanol](/img/structure/B13679852.png)

![3-Hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid](/img/structure/B13679856.png)
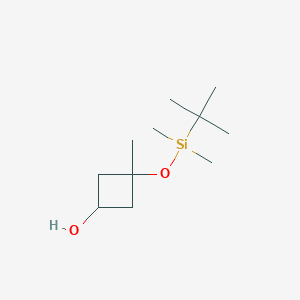
![Methyl 7-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679859.png)
